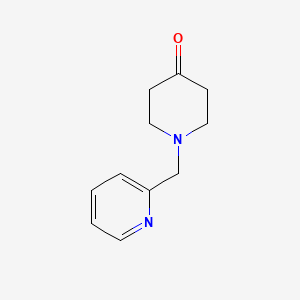

1-Pyridin-2-ylmethylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10/h1-3,6H,4-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHWXULWFQQUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459395 | |

| Record name | 1-Pyridin-2-ylmethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41661-56-7 | |

| Record name | 1-(2-Pyridinylmethyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41661-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyridin-2-ylmethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinone, 1-(2-pyridinylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Pyridin-2-ylmethylpiperidin-4-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyridin-2-ylmethylpiperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a pyridin-2-ylmethyl group at the nitrogen atom. The piperidin-4-one scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This technical guide provides a summary of the known properties of this compound and outlines potential areas for research and development based on the activities of structurally related compounds.

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 41661-56-7 | PubChem |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem |

| Molecular Weight | 190.24 g/mol | PubChem |

| IUPAC Name | 1-(pyridin-2-ylmethyl)piperidin-4-one | PubChem |

Synthesis

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently published. However, the broader class of piperidin-4-one derivatives has been investigated for various therapeutic applications.[1] For instance, compounds with similar structural motifs have been explored as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1) and as allosteric SHP2 inhibitors, which are implicated in cancer cell proliferation and survival.[4][5]

Hypothetical Target Signaling Pathway

Given the activity of related compounds, a potential area of investigation for this compound could be its interaction with protein tyrosine phosphatases like SHP2, which are key components of cellular signaling pathways such as the RAS-ERK and PI3K-AKT pathways.[5]

Caption: Hypothetical inhibition of the SHP2 signaling pathway.

Experimental Protocols

Due to the absence of published research specifically on this compound, detailed experimental protocols for its synthesis or biological evaluation are not available. Researchers interested in this compound would need to adapt general methods from the literature for piperidin-4-one derivatives. For synthesis, this would involve standard organic chemistry techniques for reductive amination, followed by purification and characterization (e.g., NMR, mass spectrometry). For biological assays, protocols would depend on the specific target being investigated, such as enzymatic assays for kinase or phosphatase inhibition, or cell-based assays for measuring proliferation or other cellular responses.

Conclusion

This compound represents an under-investigated compound with potential for further research in drug discovery. Its structural similarity to other biologically active piperidin-4-one derivatives suggests that it may possess interesting pharmacological properties. Future studies should focus on developing a robust synthetic route, characterizing the compound thoroughly, and screening it against a variety of biological targets to elucidate its therapeutic potential.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 1-Pyridin-2-ylmethylpiperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyridin-2-ylmethylpiperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core N-substituted with a pyridin-2-ylmethyl (picolyl) group. This scaffold is of significant interest in medicinal chemistry due to the established biological activities of both the piperidine and pyridine moieties. The piperidine ring is a prevalent motif in numerous pharmaceuticals, valued for its ability to improve pharmacokinetic properties, while the picolyl group can act as a key pharmacophore, participating in various receptor-ligand interactions. This document provides a technical overview of the known physicochemical properties, a detailed, generalized protocol for its synthesis and analysis, and a discussion of its potential biological relevance based on analogous structures.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in publicly accessible literature, reflecting its status as a novel or less-studied compound. The available data, primarily from chemical suppliers, is summarized below. For context, some properties are computationally predicted and should be verified experimentally.

| Property | Value | Source |

| CAS Number | 41661-56-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |

| Molecular Weight | 190.24 g/mol | [1] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| pKa | Not Reported | |

| Aqueous Solubility | Not Reported (Poor solubility expected based on analogs) | [4] |

| LogP (Predicted) | ~1.0 - 1.5 (Predicted) |

Note: The lack of extensive experimental data highlights an opportunity for further fundamental characterization of this compound.

Experimental Protocols

Synthesis via N-Alkylation

This method involves the direct alkylation of a piperidin-4-one salt with 2-(chloromethyl)pyridine (2-picolyl chloride).

Reaction:

Piperidin-4-one hydrochloride + 2-(Chloromethyl)pyridine hydrochloride → this compound

Materials:

-

Piperidin-4-one hydrochloride

-

2-(Chloromethyl)pyridine hydrochloride

-

Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a non-nucleophilic base

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (or equivalent solvent system) for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a stirrable suspension.

-

Base Addition: Add a non-nucleophilic base such as anhydrous potassium carbonate (2.5-3.0 eq) or triethylamine (2.5-3.0 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Reagent Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) to the suspension.

-

Reaction Conditions: Stir the mixture vigorously at room temperature or heat to 50-70°C to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and increasing as needed) to isolate the pure this compound.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis via Reductive Amination

An alternative route is the reductive amination between piperidin-4-one and pyridine-2-carbaldehyde.

Reaction:

Piperidin-4-one hydrochloride + Pyridine-2-carbaldehyde --(Reducing Agent)--> this compound

Materials:

-

Piperidin-4-one hydrochloride

-

Pyridine-2-carbaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) as the reducing agent

-

1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent

-

Acetic Acid (optional, as catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend piperidin-4-one hydrochloride (1.0 eq) and pyridine-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane.

-

Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the mixture.

-

Reaction Conditions: Stir at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: Perform an aqueous workup and purification as described in the N-alkylation protocol (Section 2.1).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[5] Derivatives of piperidine are known to possess diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[6][7][8][9]

The N-picolyl moiety is also a key feature in many biologically active molecules. 2-Picolylamine itself is a well-known bidentate ligand used in coordination chemistry and catalysis, and its derivatives have been explored for various therapeutic applications.[10][11][12]

The combination of these two pharmacophores in this compound suggests several potential areas of biological investigation:

-

Kinase Inhibition: The pyridine and piperidine nitrogens can act as hydrogen bond acceptors/donors, potentially interacting with the hinge region of protein kinases, a common target in oncology.

-

GPCR Modulation: Many CNS-active drugs containing the piperidine moiety target G-protein coupled receptors (GPCRs), such as dopamine, serotonin, or opioid receptors.

-

Enzyme Inhibition: The scaffold could serve as a template for inhibitors of enzymes like acetylcholinesterase (relevant for Alzheimer's disease) or histone deacetylases (HDACs).[9]

-

Antimicrobial Activity: The heterocyclic nature of the compound suggests potential for development as an antibacterial or antifungal agent.

The diagram below illustrates the conceptual relationship between the core chemical structure and its potential biological applications, which could be mediated through various signaling pathways.

References

- 1. scbt.com [scbt.com]

- 2. 1-(pyridin-2-ylmethyl)piperidin-4-one [lianhe-aigen.com]

- 3. 41661-56-7|this compound|BLD Pharm [bldpharm.com]

- 4. Buy N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]indolizine-2-carboxamide [smolecule.com]

- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 11. 2-Picolylamine | 3731-51-9 | FP34672 | Biosynth [biosynth.com]

- 12. 2-吡啶甲基胺 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and History of 1-Pyridin-2-ylmethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one, a heterocyclic compound belonging to the N-substituted piperidin-4-one class. While the specific discovery timeline of this exact molecule is not extensively documented, its history is intrinsically linked to the broader exploration of piperidin-4-one and pyridine-containing scaffolds in medicinal chemistry. These scaffolds are integral to a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and neurological effects. This guide details a known synthetic protocol for this compound and presents quantitative biological data from closely related structural analogs to illustrate the potential therapeutic applications and mechanisms of action for this class of compounds.

Introduction: The Piperidin-4-one and Pyridine Scaffolds

The piperidine ring is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a ketone at the 4-position yields the piperidin-4-one core, a key intermediate in the synthesis of compounds with diverse pharmacological activities.[2]

Similarly, the pyridine ring, an aromatic heterocycle, is a ubiquitous feature in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and receptor interactions. The combination of these two pharmacophores in this compound results in a molecule with potential for a wide range of biological activities.

Historical Context and Discovery

A specific "discovery" of this compound is not well-documented in a singular, seminal publication. Its emergence is more of an evolutionary step in the broader field of medicinal chemistry, driven by the exploration of structure-activity relationships (SAR) of piperidine and pyridine derivatives.

The synthesis of piperidin-4-one derivatives has been a subject of interest for decades, with early methods like the Mannich reaction being employed to construct the core ring system.[3] The subsequent derivatization of the piperidine nitrogen with various substituents, including arylmethyl groups, has been a common strategy to explore different biological targets.

The development of synthetic routes to 2-(chloromethyl)pyridine and pyridine-2-carboxaldehyde has provided the necessary building blocks for the introduction of the pyridin-2-ylmethyl moiety onto the piperidine nitrogen.[1] The rationale for creating such molecules often stems from the desire to combine the structural features of two known pharmacophores to achieve novel or enhanced biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic methodologies. The most common approaches involve either the direct alkylation of piperidin-4-one with a suitable pyridine-containing electrophile or the reductive amination of piperidin-4-one with pyridine-2-carboxaldehyde.

Experimental Protocol: Alkylation of 4-Piperidone

A documented method for the synthesis of 1-(pyridin-2-ylmethyl)piperidin-4-one involves the reaction of 2-picolyl chloride (2-(chloromethyl)pyridine) with 4-piperidone monohydrate hydrochloride.[4]

Reactants:

-

2-Picolyl chloride

-

4-Piperidone monohydrate hydrochloride

-

Base (e.g., triethylamine or potassium carbonate)

-

Solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent, a base is added to neutralize the hydrochloride and liberate the free piperidin-4-one.

-

2-Picolyl chloride is then added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by flash chromatography to yield 1-(pyridin-2-ylmethyl)piperidin-4-one as a light yellow oil.[4]

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ 8.48 (m, 1H), 7.58 (dt, J = 7.6, 1.8 Hz, 1H), 7.34 (d, J = 7.8 Hz, 1H), 7.11 (m, 1H), 3.69 (s, 2H), 2.78 (t, J = 6.0 Hz, 4H), 2.45 (t, J = 6.0 Hz, 4H).[4]

Synthetic pathway for 1-(Pyridin-2-ylmethyl)piperidin-4-one.

Biological Activity and Potential Applications (Based on Analogs)

Anti-Inflammatory Activity of Piperidin-4-one Analogs

A series of mono-carbonyl analogs of curcumin, featuring a piperid-4-one central linker, have been investigated for their anti-inflammatory properties.[5] These compounds have shown potent inhibition of lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-6 in macrophages.

| Compound | Description | IL-6 Inhibition IC₅₀ (µM) |

| F35 | 3,5-bis(E)-4-fluorobenzylidene)piperidin-4-one | < 5 |

| F36 | 3,5-bis(E)-4-(trifluoromethyl)benzylidene)piperidin-4-one | < 5 |

Data from a study on piperidin-4-one-containing curcumin analogs.[5]

The mechanism of action for these analogs involves the inhibition of key inflammatory signaling pathways, including the NF-κB and ERK pathways.[5]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 5. Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyridin-2-ylmethylpiperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The structural motif, combining a pyridine ring and a piperidin-4-one core, is found in compounds targeting a range of biological pathways. This technical guide provides a detailed overview of the primary synthetic routes for obtaining this compound, focusing on the starting materials, reaction mechanisms, and detailed experimental protocols. The two principal and most widely employed methods for the synthesis of this key intermediate are N-alkylation of 4-piperidone and reductive amination.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds through two well-established chemical transformations:

-

N-Alkylation: This direct approach involves the formation of a carbon-nitrogen bond between the secondary amine of the 4-piperidone ring and a 2-picolyl halide.

-

Reductive Amination: This method involves the reaction of 4-piperidone with either 2-picolylamine or pyridine-2-carbaldehyde in the presence of a suitable reducing agent.

This guide will delve into the specifics of each of these pathways, providing detailed experimental procedures and relevant data.

Synthetic Route 1: N-Alkylation of 4-Piperidone

The N-alkylation of 4-piperidone with a 2-picolyl halide, typically 2-picolyl chloride, is a straightforward and commonly used method for the synthesis of this compound. The reaction involves the nucleophilic substitution of the halide by the nitrogen atom of the piperidone ring.

Reaction Scheme

Caption: N-Alkylation of 4-piperidone with 2-picolyl chloride.

Experimental Protocol

A representative experimental procedure for the N-alkylation of 4-piperidone is as follows:

Materials:

-

4-Piperidone monohydrate hydrochloride

-

2-Picolyl chloride hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-piperidone monohydrate hydrochloride in anhydrous DMF, add potassium carbonate in excess (typically 3-4 equivalents).

-

Add 2-picolyl chloride hydrochloride to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM), to afford this compound as a light yellow oil.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 4-Piperidone monohydrate hydrochloride, 2-Picolyl chloride hydrochloride | [1] |

| Base | Potassium Carbonate | General procedure |

| Solvent | Dimethylformamide (DMF) | General procedure |

| Reaction Temperature | 80-100 °C | General procedure |

| Purification | Flash chromatography (5% methanol / dichloromethane) | [1] |

| Product Form | Light yellow oil | [1] |

Synthetic Route 2: Reductive Amination

Reductive amination offers an alternative and efficient pathway to this compound. This method can be approached in two ways:

-

Route 2A: Reaction of 4-piperidone with 2-picolylamine in the presence of a reducing agent.

-

Route 2B: Reaction of pyridine-2-carbaldehyde with 4-piperidone in the presence of a reducing agent.

The choice of reducing agent is critical for the success of the reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) being a commonly used reagent due to its mildness and selectivity.[2][3]

Reaction Scheme (Route 2A)

Caption: Reductive amination of 4-piperidone with 2-picolylamine.

Experimental Protocol (Route 2A - General Procedure)

The following is a general procedure for the reductive amination of 4-piperidone with 2-picolylamine, based on established protocols for similar transformations.[2]

Materials:

-

4-Piperidone

-

2-Picolylamine (2-aminomethylpyridine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-piperidone and 2-picolylamine in an anhydrous solvent such as 1,2-dichloroethane or dichloromethane, add a catalytic amount of acetic acid (optional).

-

Stir the mixture at room temperature for a short period (e.g., 30-60 minutes) to allow for the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture, ensuring the temperature is maintained at room temperature.

-

Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion of the reaction, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data for Reductive Amination (General)

While a specific yield for the synthesis of this compound via reductive amination is not explicitly detailed in the provided search results, yields for similar reductive amination reactions using sodium triacetoxyborohydride are typically high, often exceeding 80%.

| Parameter | Value/Reagent | Reference |

| Starting Materials | 4-Piperidone, 2-Picolylamine | General procedure |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | [2][3] |

| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | [3] |

| Catalyst (optional) | Acetic Acid | [2] |

| Reaction Temperature | Room Temperature | [2] |

Summary of Starting Materials

The primary starting materials for the synthesis of this compound are summarized in the table below.

| Synthetic Route | Key Starting Materials |

| N-Alkylation | 4-Piperidone monohydrate hydrochloride, 2-Picolyl chloride hydrochloride |

| Reductive Amination (Route 2A) | 4-Piperidone, 2-Picolylamine (2-aminomethylpyridine) |

| Reductive Amination (Route 2B) | 4-Piperidone, Pyridine-2-carbaldehyde |

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: N-alkylation and reductive amination. The choice of synthetic route may depend on the availability of starting materials, desired scale of the reaction, and considerations for purification. The N-alkylation route offers a direct approach, while reductive amination provides a versatile and high-yielding alternative. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the successful synthesis of this valuable chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

Spectroscopic Profile of 1-Pyridin-2-ylmethylpiperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Pyridin-2-ylmethylpiperidin-4-one. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics based on the analysis of its structural fragments and data from related compounds. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to guide researchers in their own analytical work.

Chemical Structure and Properties

IUPAC Name: 1-(pyridin-2-ylmethyl)piperidin-4-one Molecular Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analogy with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H-6' (Pyridinyl) |

| ~7.65 | td | 1H | H-4' (Pyridinyl) |

| ~7.25 | d | 1H | H-3' (Pyridinyl) |

| ~7.15 | dd | 1H | H-5' (Pyridinyl) |

| ~3.70 | s | 2H | -CH₂- (Pyridinylmethylene) |

| ~2.80 | t | 4H | H-2, H-6 (Piperidinone) |

| ~2.50 | t | 4H | H-3, H-5 (Piperidinone) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (C-4, Piperidinone) |

| ~158 | C-2' (Pyridinyl) |

| ~149 | C-6' (Pyridinyl) |

| ~136 | C-4' (Pyridinyl) |

| ~123 | C-5' (Pyridinyl) |

| ~122 | C-3' (Pyridinyl) |

| ~62 | -CH₂- (Pyridinylmethylene) |

| ~53 | C-2, C-6 (Piperidinone) |

| ~41 | C-3, C-5 (Piperidinone) |

Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | C-H stretch (Aromatic, Pyridinyl) |

| ~2950-2850 | Medium | C-H stretch (Aliphatic, Piperidinone & Methylene) |

| ~1715 | Strong | C=O stretch (Ketone, Piperidinone)[1][2] |

| ~1590, 1570, 1475 | Medium-Strong | C=C and C=N stretching (Pyridinyl ring) |

| ~1435 | Medium | CH₂ bend (Scissoring) |

| ~1350 | Medium | C-N stretch (Tertiary amine) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted Pyridinyl) |

Mass Spectrometry (MS) Data

Electron Ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular ion) |

| 162 | [M - CO]⁺ |

| 93 | [C₅H₄NCH₂]⁺ (Pyridylmethyl fragment) |

| 92 | [C₅H₄NCH]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridinyl fragment) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse program: zg30

-

Number of scans: 16-32

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse program: zgpg30

-

Number of scans: 1024 or more, depending on sample concentration

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and assign chemical shifts.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory.

-

This compound sample (solid or oil)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and lint-free wipes.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Analysis:

-

Process the spectrum to identify the wavenumbers of the absorption peaks.

-

Correlate the observed absorption bands to specific functional group vibrations.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass Spectrometer with an Electron Ionization (EI) source (e.g., GC-MS or a direct insertion probe).

-

This compound sample.

-

Solvent (e.g., methanol, dichloromethane).

-

Vials and microsyringe.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

-

Instrument Setup:

-

Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine, PFTBA).

-

Set the instrument parameters:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass range: m/z 40-400

-

Source temperature: 200-250 °C

-

-

-

Sample Introduction:

-

If using a GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The compound will be separated and then enter the mass spectrometer.

-

If using a direct insertion probe, apply a small amount of the sample to the probe tip, evaporate the solvent, and insert the probe into the ion source.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Correlate the fragmentation pattern with the molecular structure.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Unraveling the Therapeutic Potential: A Mechanistic Hypothesis for 1-Pyridin-2-ylmethylpiperidin-4-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyridin-2-ylmethylpiperidin-4-one is a synthetic compound featuring a unique structural combination of a pyridine ring and a piperidin-4-one moiety. While direct pharmacological data on this specific molecule is limited, its structural components are present in numerous biologically active compounds, suggesting a high potential for therapeutic applications. This technical guide synthesizes available information on structurally related molecules to propose a plausible mechanism of action hypothesis for this compound. We hypothesize that this compound acts as a modulator of key signaling pathways implicated in oncology, inflammation, and neurological disorders. This document provides a comprehensive overview of the proposed mechanisms, detailed experimental protocols for validation, and data presentation frameworks to guide future research and drug development efforts.

Introduction

The confluence of a pyridine ring and a piperidin-4-one core in this compound presents an intriguing scaffold for medicinal chemistry. The pyridine nucleus is a common feature in a wide array of FDA-approved drugs, contributing to their pharmacological activity through various interactions.[1] Similarly, the piperidin-4-one structure is recognized as a versatile pharmacophore with reported activities including anticancer, anti-HIV, and antimicrobial effects.[2] The combination of these two moieties in a single molecule suggests the potential for synergistic or novel biological activities. This guide puts forth a multi-faceted mechanism of action hypothesis, postulating that this compound may exert its effects through the modulation of critical cellular signaling pathways, including those involved in cancer, inflammation, and neuronal function.

Proposed Mechanism of Action Hypothesis

Based on the pharmacological profiles of structurally analogous compounds, we propose that this compound possesses a polypharmacological profile, potentially acting on multiple targets to elicit a range of biological effects. The core of our hypothesis centers on the modulation of key protein kinases and ion channels.

Anticancer Activity: Inhibition of SHP2 and Modulation of Apoptotic Pathways

Recent research has highlighted the role of piperidine-containing compounds as inhibitors of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[3][4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by activating the RAS-MAPK signaling pathway.[5] Mutations or overexpression of SHP2 are linked to various cancers.[5] We hypothesize that the piperidine moiety of this compound could facilitate its binding to the allosteric site of SHP2, stabilizing it in an inactive conformation and thereby inhibiting downstream signaling.

Furthermore, piperidin-4-one derivatives have been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like p53 and Bax.[6]

Proposed Signaling Pathway: SHP2 Inhibition

Caption: Proposed SHP2 inhibition by this compound.

Anti-inflammatory Activity: Modulation of Pro-inflammatory Mediators

The piperidin-4-one scaffold is present in compounds known to possess anti-inflammatory properties.[7][8] These effects are often mediated by the inhibition of pro-inflammatory enzymes and cytokines. We hypothesize that this compound may inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory cells like macrophages. This could be achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), potentially via the suppression of the NF-κB signaling pathway.[8]

Proposed Signaling Pathway: Anti-inflammatory Action

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Neurological Activity: Modulation of Ion Channels and Neurotransmitter Receptors

Pyridine and piperidine derivatives are known to exhibit a range of central nervous system activities, including anticonvulsant effects.[9][10] The mechanism often involves the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) or enhancement of GABAergic inhibition.[11][12] Piperine, a piperidine alkaloid, has been shown to exert anticonvulsant effects through the inhibition of Na+ channels.[10][12] We hypothesize that this compound may stabilize the inactive state of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability. Additionally, interactions with GABA-A receptors, leading to enhanced inhibitory neurotransmission, cannot be ruled out.

Proposed Logical Relationship: Anticonvulsant Action

Caption: Proposed anticonvulsant mechanism of action.

Data Presentation: Quantitative Analysis of Related Compounds

To provide a quantitative basis for our hypothesis, the following table summarizes the reported activities of structurally related compounds.

| Compound Class | Biological Activity | Assay | Key Findings (IC50/EC50) | Reference |

| Piperidine-containing SHP2 Inhibitors | Anticancer | SHP2 enzymatic assay | IC50 values in the nanomolar to low micromolar range. | [3][4][5][] |

| 3,5-Bis(benzylidene)piperidin-4-ones | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Potent inhibition of NO, TNF-α, and IL-6 production. | [7] |

| Piperine (Piperidine alkaloid) | Anticonvulsant | Maximal Electroshock (MES) test | Decreased mortality and delayed onset of seizures. | [10][12] |

| Piperine (Piperidine alkaloid) | Anticonvulsant | Pentylenetetrazole (PTZ) test | Delayed onset of clonic-tonic convulsions. | [10][12] |

Experimental Protocols for Hypothesis Validation

To empirically test the proposed mechanisms of action for this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Anticancer Activity

4.1.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Workflow for MTT Assay

Caption: Experimental workflow for the MTT cell viability assay.

4.1.2. SHP2 Inhibition Assay

-

Objective: To determine if the compound directly inhibits SHP2 activity.

-

Methodology:

-

Utilize a commercially available SHP2 fluorescence polarization or colorimetric assay kit.

-

Incubate recombinant human SHP2 protein with various concentrations of the compound.

-

Initiate the enzymatic reaction by adding a phosphopeptide substrate.

-

Measure the dephosphorylation of the substrate according to the kit's instructions.

-

Calculate the IC50 value for SHP2 inhibition.

-

In Vitro Anti-inflammatory Activity

4.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To measure the effect of the compound on NO production in LPS-stimulated macrophages.

-

Methodology:

-

Culture RAW 264.7 macrophages in 96-well plates.

-

Pre-treat the cells with different concentrations of the compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate.

-

Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

-

In Vivo Anticonvulsant Activity

4.3.1. Maximal Electroshock (MES) Seizure Model

-

Objective: To assess the compound's ability to prevent the spread of seizures.

-

Methodology:

-

Administer the compound or vehicle to groups of mice or rats via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a predetermined time, induce seizures by applying an electrical stimulus through corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of tonic hindlimb extension.

-

The absence of tonic hindlimb extension indicates a protective effect.

-

Determine the median effective dose (ED50).

-

4.3.2. Pentylenetetrazole (PTZ)-Induced Seizure Model

-

Objective: To evaluate the compound's efficacy against generalized seizures.

-

Methodology:

-

Administer the compound or vehicle to groups of mice.

-

After a set time, inject a convulsive dose of PTZ subcutaneously.

-

Observe the animals for the latency to the first seizure and the severity of seizures using a standardized scoring system (e.g., Racine scale).

-

An increase in seizure latency and a decrease in seizure severity indicate anticonvulsant activity.

-

Conclusion

The structural features of this compound suggest a promising pharmacological profile with potential applications in oncology, inflammation, and neurology. The proposed mechanism of action, centered on the modulation of key signaling pathways such as SHP2, NF-κB, and neuronal ion channels, provides a solid framework for future investigation. The experimental protocols outlined in this guide offer a systematic approach to validate these hypotheses and elucidate the therapeutic potential of this intriguing molecule. Further research, guided by these principles, is warranted to fully characterize the biological activities and therapeutic promise of this compound.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 9. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Potential Biological Targets of 1-Pyridin-2-ylmethylpiperidin-4-one and Its Derivatives

Disclaimer: Direct biological activity and specific molecular targets for 1-Pyridin-2-ylmethylpiperidin-4-one have not been extensively reported in publicly available scientific literature. This document, therefore, summarizes the known biological activities of structurally related derivatives containing the piperidin-4-one core. The findings presented herein are intended to guide researchers and drug development professionals on the potential therapeutic areas where this chemical scaffold may be of interest.

Introduction

The this compound core is a privileged heterocyclic scaffold that serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds. While the specific biological targets of the parent molecule remain uncharacterized, numerous derivatives have demonstrated significant activity across several therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comprehensive overview of the potential biological targets of this scaffold by examining the established activities of its derivatives, detailing the experimental protocols used for their evaluation, and visualizing the associated biological pathways and workflows.

Potential Therapeutic Areas and Biological Targets of Derivatives

Derivatives of the this compound scaffold have shown promising activity in two primary areas: as antimicrobial and anticancer agents.

Antimicrobial Activity

A variety of N-substituted and C-substituted piperidin-4-one derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[1][2][3] These compounds often exhibit broad-spectrum activity, and their mechanism of action is an area of active investigation.

Quantitative Data: Antimicrobial Activity of Piperidin-4-one Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative piperidin-4-one derivatives against various microbial strains.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2,6-Diaryl-3-methyl-4-piperidones | Staphylococcus aureus | 12.5 - 50 | [1] |

| Escherichia coli | 25 - 100 | [1] | |

| Bacillus subtilis | 12.5 - 50 | [1] | |

| Thiosemicarbazone derivatives | Candida albicans | 6.25 - 25 | [1][2] |

| Aspergillus niger | 12.5 - 50 | [2] | |

| Microsporum gypseum | 6.25 - 25 | [1] |

Anticancer Activity

Derivatives of piperidin-4-one have been investigated for their cytotoxic effects against various human cancer cell lines.[4][5][6] Some of these compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression.[5][6]

Quantitative Data: Anticancer Activity of Piperidin-4-one Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for representative piperidin-4-one derivatives in different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Potential Target/Mechanism | Reference |

| Indazolyl-substituted piperidin-4-yl-aminopyrimidines | H1975 (Lung Cancer) | 2.29 - 22.89 | EGFR Inhibition, Apoptosis Induction | [6] |

| 2-Amino-4-(1-piperidine) pyridine | DLD-1 (Colon Cancer) | 40 - 100 | Cell Cycle Arrest (G1/G0), EMT Inhibition | [5] |

| HT29 (Colon Cancer) | 40 - 100 | Cell Cycle Arrest (G1/G0), EMT Inhibition | [5] | |

| Pyridine and Pyrimidine Derivatives | Leukemia Cell Lines | ~20 | General Cytotoxicity | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of piperidin-4-one derivatives.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for screening novel compounds and a generalized signaling pathway potentially modulated by anticancer derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of novel piperidin-4-one derivatives.

Caption: A simplified diagram of an apoptotic pathway potentially induced by anticancer piperidin-4-one derivatives.

References

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity evaluation of indazolyl-substituted piperidin-4-yl-aminopyrimidines | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1-Pyridin-2-ylmethylpiperidin-4-one and its Analogs for Researchers and Drug Development Professionals

Introduction

1-Pyridin-2-ylmethylpiperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core N-substituted with a pyridin-2-ylmethyl group. This scaffold is of significant interest to medicinal chemists due to the prevalence of both piperidine and pyridine moieties in a wide array of biologically active molecules and approved pharmaceuticals. The inherent structural features of this compound, including its potential for hydrogen bonding, salt formation, and diverse chemical modifications, make it a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, its known analogs, their synthesis, and biological activities, with a focus on anticancer and antimicrobial applications.

Synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-one and Analogs

The synthesis of 1-(pyridin-2-ylmethyl)piperidin-4-one and its analogs typically involves the N-alkylation of a piperidin-4-one precursor with a corresponding pyridylmethyl halide. A general and widely applicable synthetic route is the nucleophilic substitution reaction between 4-piperidone and a picolyl chloride.

General Experimental Protocol: Synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-one

A common method for the synthesis of the isomeric compound, 1-(2-pyridinylmethyl)-piperidin-4-one, involves the reaction of 2-picolyl chloride with 4-piperidone monohydrate hydrochloride. This procedure can be adapted for the synthesis of the target compound.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

2-(Chloromethyl)pyridine hydrochloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Methanol (for purification)

Procedure:

-

To a stirred solution of 4-piperidone monohydrate hydrochloride in dichloromethane, add triethylamine to neutralize the hydrochloride and liberate the free base.

-

Add a solution of 2-(chloromethyl)pyridine hydrochloride to the reaction mixture.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield 1-(pyridin-2-ylmethyl)piperidin-4-one as an oil or solid.

This synthetic approach is versatile and can be applied to the synthesis of a variety of N-heteroarylmethyl-piperidin-4-one analogs by using different substituted picolyl chlorides or other heteroarylmethyl halides.

Known Analogs and Biological Activities

The this compound core has been incorporated into various structures, leading to analogs with a range of biological activities. The primary areas of investigation for these analogs have been in anticancer and antimicrobial research.

Anticancer Activity

Several analogs of N-substituted piperidin-4-ones have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their anti-cancer potential. These compounds were found to reduce the growth of several hematological cancer cell lines and increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. This suggests that these piperidin-4-one derivatives may exert their anticancer effects by activating intrinsic apoptotic pathways.

Furthermore, some N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives incorporating a 1-methylpiperidin-4-yl group have shown excellent antiproliferative activities against A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1] Mechanistic studies on one of the active compounds indicated that it causes G2/M phase cell cycle arrest in a concentration-dependent manner.[2]

Table 1: Anticancer Activity of Selected N-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Analogs [1][2]

| Compound | R | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PC3 IC₅₀ (µM) |

| 9b | 4-Cl | 4.67 | 2.59 | 2.58 | 3.65 |

| 9d | 2,4-diCl | 4.89 | 2.97 | 2.97 | 4.89 |

Antimicrobial Activity

The piperidin-4-one scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains.

For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some of these compounds exhibited significant activity against strains such as Staphylococcus aureus, E. coli, and Bacillus subtilis, as well as various fungal species.[3]

Additionally, N-methyl-4-piperidone-derived monoketone curcuminoids have been investigated for their antimicrobial properties against cariogenic bacteria. Certain analogs displayed moderate activity against Streptococcus mutans, S. salivarus, L. paracasei, S. mitis, and S. sanguinis, with Minimum Inhibitory Concentration (MIC) values of 250 µg/mL and 500 µg/mL.[4]

Table 2: Antimicrobial Activity of Selected 2,6-Diaryl-3-methyl-4-piperidone Analogs [3]

| Compound | R | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| 1a | 4-(CH₃)₂N | 12.5 | 25 | 25 |

| 2a | 4-OCH₃ | 25 | 50 | 50 |

| 3a | 4-OH | 50 | 100 | 100 |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms for the parent compound are not yet fully elucidated, studies on its analogs provide insights into potential pathways.

Anticancer Signaling Pathways

In the context of cancer, piperidine derivatives have been shown to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. For example, some piperidine-containing compounds have been reported to inhibit the STAT-3, NF-κB, and PI3K/Akt signaling pathways, which are often dysregulated in cancer.[5][6] The inhibition of these pathways can lead to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax), ultimately triggering programmed cell death.

Caption: Putative anticancer signaling pathways modulated by piperidin-4-one analogs.

Antimicrobial Mechanisms of Action

The antimicrobial activity of N-substituted piperidin-4-ones is thought to involve multiple mechanisms. For fluoroquinolone analogs incorporating a piperazine ring (structurally related to piperidine), the primary targets are DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[7] Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death. Additionally, some analogs may interfere with bacterial cell wall synthesis.

Caption: Proposed antimicrobial mechanisms of action for piperidin-4-one analogs.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating the specific molecular targets and signaling pathways of these compounds to better understand their mechanisms of action and to guide the design of next-generation therapeutic agents with improved efficacy and safety profiles. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one Hydrochloride Salt

Introduction

The piperidine nucleus is a fundamental scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Specifically, 1-substituted piperidin-4-ones are versatile intermediates for the synthesis of biologically active compounds, including potential anticancer and anti-HIV agents.[2] This document provides detailed protocols for the synthesis of 1-Pyridin-2-ylmethylpiperidin-4-one hydrochloride salt, a key intermediate for drug discovery and development. Two primary synthetic strategies are presented: N-alkylation of piperidin-4-one with 2-(chloromethyl)pyridine and reductive amination of piperidin-4-one with pyridine-2-carboxaldehyde.

Synthetic Strategies Overview

The synthesis of the target compound can be approached via two common and effective methods. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities. An N-alkylation approach offers a direct bond formation, while reductive amination provides an alternative that avoids the use of potentially unstable alkyl halides.

Caption: Synthetic routes to the target compound.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis, purification, and salt formation of this compound hydrochloride.

3.1. Materials and Reagents

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example |

| Piperidin-4-one monohydrate hydrochloride | C₅H₉NO·HCl·H₂O | 153.61 | ≥98% | Sigma-Aldrich |

| 2-(Chloromethyl)pyridine hydrochloride | C₆H₆ClN·HCl | 164.03 | ≥97% | Sigma-Aldrich |

| Pyridine-2-carboxaldehyde | C₆H₅NO | 107.11 | ≥99% | Sigma-Aldrich |

| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 97% | Sigma-Aldrich |

| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |

| Methanol (MeOH) | CH₃OH | 32.04 | ≥99.8% | Fisher Scientific |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | ≥99% | Fisher Scientific |

| Hydrochloric acid, 2.0 M in Et₂O | HCl | 36.46 | 2.0 M | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS | Fisher Scientific |

3.2. Protocol 1: Synthesis via N-Alkylation

This protocol describes the reaction of 4-piperidone monohydrate hydrochloride with 2-(chloromethyl)pyridine hydrochloride.[3]

-

Reaction Setup: To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq), 2-(chloromethyl)pyridine hydrochloride (1.0 eq), and a suitable solvent such as acetonitrile or DMF (approx. 0.5 M concentration).

-

Base Addition: Add triethylamine (Et₃N) (2.5 eq) dropwise to the suspension at room temperature. The triethylamine serves to neutralize the hydrochloride salts and the HCl generated during the reaction.

-

Reaction: Stir the mixture at 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% MeOH in DCM). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid and salts. Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 1-(pyridin-2-ylmethyl)piperidin-4-one, often as a light yellow oil.[3]

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH).[3]

3.3. Protocol 2: Synthesis via Reductive Amination

This protocol details the synthesis using pyridine-2-carboxaldehyde and 4-piperidone.

-

Reaction Setup: To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq), pyridine-2-carboxaldehyde (1.1 eq), and dichloromethane (DCM) (approx. 0.4 M).

-

Neutralization: Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is typically mildly exothermic.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 4-12 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

3.4. Protocol 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 1-(pyridin-2-ylmethyl)piperidin-4-one free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form.[4]

-

Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

-

Filtration and Drying: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final this compound hydrochloride salt as a white to off-white solid.

Experimental Workflow and Characterization

The overall process from synthesis to final product characterization is outlined below.

Caption: General experimental workflow.

4.1. Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results for this compound (Free Base) |

| ¹H NMR (CDCl₃) | δ 8.48 (m, 1H), 7.58 (dt, J = 7.6, 1.8 Hz, 1H), 7.34 (d, J=7.8 Hz, 1H), 7.11 (dd, J=7.3, 5.1 Hz, 1H), 3.69 (s, 2H), 2.78 (t, J=6.0 Hz, 4H), 2.44 (t, J=6.0 Hz, 4H).[3] |

| ¹³C NMR (CDCl₃) | Expected peaks around δ 208 (C=O), 158 (Ar-C), 149 (Ar-C), 136 (Ar-C), 123 (Ar-C), 122 (Ar-C), 63 (CH₂-Py), 53 (piperidine CH₂), 41 (piperidine CH₂). |

| IR (ATR) | Expected peaks around 2950-2800 cm⁻¹ (C-H stretch), 1715 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N/C=C stretch). |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 191.12. |

| Melting Point | To be determined for the hydrochloride salt. |

| Purity (HPLC) | ≥95% recommended for research applications. |

Biological Context and Applications

While the specific biological activity of this compound is not extensively documented, the piperidin-4-one scaffold is a well-established pharmacophore.[2] Derivatives have shown a wide range of activities, including but not limited to anticancer, antiviral, and CNS-related effects. This compound, therefore, serves as a valuable building block for creating libraries of novel molecules for screening against various biological targets. For instance, the primary amine on the piperidine ring, once deprotected, or the ketone functionality can be further modified to explore structure-activity relationships (SAR).

Safety Precautions

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium triacetoxyborohydride can release hydrogen upon contact with water; handle with care.

-

2-(Chloromethyl)pyridine is a lachrymator and should be handled with caution.

-

Organic solvents are flammable and volatile. Avoid open flames and ensure proper grounding of equipment.

-

Handle hydrochloric acid solutions with care as they are corrosive.

References

- 1. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. figshare.com [figshare.com]

- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for 1-Pyridin-2-ylmethylpiperidin-4-one in Cell Culture

Audience: Researchers, scientists, and drug development professionals.